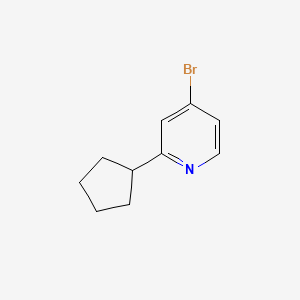

4-Bromo-2-cyclopentylpyridine

Description

4-Bromo-2-cyclopentylpyridine is a brominated pyridine derivative featuring a cyclopentyl substituent at the 2-position and a bromine atom at the 4-position. The cyclopentyl group introduces steric bulk and enhanced lipophilicity compared to smaller substituents like cyclopropyl or methyl. These characteristics may influence its solubility, reactivity, and biological activity, making it valuable in pharmaceutical and materials chemistry as a building block for complex molecules.

Properties

IUPAC Name |

4-bromo-2-cyclopentylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-9-5-6-12-10(7-9)8-3-1-2-4-8/h5-8H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQRSFIDJNCRIDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NC=CC(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801301768 | |

| Record name | Pyridine, 4-bromo-2-cyclopentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801301768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086381-41-0 | |

| Record name | Pyridine, 4-bromo-2-cyclopentyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086381-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 4-bromo-2-cyclopentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801301768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-cyclopentylpyridine typically involves the bromination of 2-cyclopentylpyridine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the pyridine ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-2-cyclopentylpyridine can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-cyclopentylpyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are employed under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products Formed

Substitution Products: Various substituted pyridines depending on the nucleophile used.

Coupling Products:

Oxidation Products: Pyridine N-oxides and other oxidized derivatives.

Scientific Research Applications

4-Bromo-2-cyclopentylpyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of bioactive molecules for drug discovery.

Medicine: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-cyclopentylpyridine involves its interaction with specific molecular targets. The bromine atom and the cyclopentyl group contribute to its reactivity and binding affinity. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic processes. Additionally, its structure allows it to interact with biological macromolecules, potentially modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-Bromo-2-cyclopentylpyridine with structurally related pyridine derivatives, focusing on molecular features, physicochemical properties, and applications:

Table 1: Structural and Physicochemical Comparison

Key Comparisons:

Halogen Positioning: 4-Bromo-2-chloropyridine (CAS 1211580-71-0) demonstrates that adjacent halogens (Br and Cl) increase electrophilicity at the pyridine ring, facilitating cross-coupling reactions .

Hydrogen-Bonding and Crystal Packing: Pyrimidine derivatives like 5-Bromo-2-chloropyrimidin-4-amine () form 2D supramolecular networks via N–H···N bonds, a feature less common in pyridines due to the absence of amino substituents .

Thermal and Solubility Properties :

- 4-Bromo-2-methylpyridine has a lower melting point (32–36°C) compared to bulkier analogs, reflecting reduced molecular symmetry and weaker intermolecular forces .

- The cyclopentyl group likely increases hydrophobicity, making 4-Bromo-2-cyclopentylpyridine more soluble in organic solvents than its methyl or chlorinated counterparts.

Synthetic Utility :

Biological Activity

4-Bromo-2-cyclopentylpyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, metabolic pathways, and implications in therapeutic applications.

4-Bromo-2-cyclopentylpyridine is characterized by the following chemical properties:

- Molecular Formula : C10H12BrN

- Molecular Weight : 227.11 g/mol

- CAS Number : 73583-37-6

Pharmacological Profile

Research indicates that 4-Bromo-2-cyclopentylpyridine exhibits significant activity as a ligand for various receptors, particularly in the central nervous system. Its structural analogs have shown promise as selective serotonin receptor agonists, which may be leveraged for therapeutic applications in mood disorders and anxiety.

Table 1: Biological Activity Summary

| Activity Type | Description |

|---|---|

| Receptor Binding | Agonist for 5-HT2A/2C serotonin receptors |

| CYP Metabolism | Metabolized by CYP enzymes (e.g., CYP2B6, CYP2C19) |

| Toxicity Studies | Evaluated for safety in animal models |

Metabolic Pathways

The metabolism of 4-Bromo-2-cyclopentylpyridine involves cytochrome P450 (CYP) enzymes. A study focusing on the metabolism of related compounds revealed that CYPs 2B6 and 2C19 are primarily responsible for its biotransformation. This metabolic pathway is crucial for understanding the pharmacokinetics and potential toxicity of the compound.

Table 2: Kinetic Parameters of CYP Metabolism

| CYP Enzyme | (μM) | (nmol/min/nmol CYP) | Intrinsic Clearance (ml/min/nmol CYP) |

|---|---|---|---|

| CYP2B6 | 1.02 | 25.1 | 24.6 |

| CYP2C19 | 0.516 | 47.9 | 92.8 |

| CYP3A4 | 18.9 | 19.2 | 1.02 |

Case Study 1: Antidepressant Potential

A study evaluated the effects of various pyridine derivatives, including 4-Bromo-2-cyclopentylpyridine, on serotonin receptor activity. The findings suggested that this compound could enhance serotonergic signaling, indicating potential as an antidepressant agent.

Case Study 2: Toxicological Assessment

In another investigation, the toxicity profile of 4-Bromo-2-cyclopentylpyridine was assessed using rodent models. The results indicated a low toxicity threshold, with no significant adverse effects observed at therapeutic doses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.